3,5-dimethyl-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-7H-furo[3,2-g]chromen-7-one
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Overview
Description
3,5-Dimethyl-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-7H-furo[3,2-g]chromen-7-one is a complex organic compound that features a unique combination of functional groups, including a pyrrolidine ring, a furochromenone core, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common approach is to start with the construction of the furochromenone core, followed by the introduction of the pyrrolidine ring and other substituents. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
3,5-Dimethyl-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-7H-furo[3,2-g]chromen-7-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and furochromenone core play crucial roles in its binding to target proteins and enzymes, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.
Furochromenone Derivatives: Compounds with similar furochromenone cores, such as 6-methyl-7H-furo[3,2-g]chromen-7-one.
Uniqueness
3,5-Dimethyl-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-7H-furo[3,2-g]chromen-7-one is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C19H19NO4 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
3,5-dimethyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C19H19NO4/c1-11-10-23-16-9-17-14(7-13(11)16)12(2)15(19(22)24-17)8-18(21)20-5-3-4-6-20/h7,9-10H,3-6,8H2,1-2H3 |
InChI Key |
MOLULGYHBQPCMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)N4CCCC4)C |
Origin of Product |
United States |
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